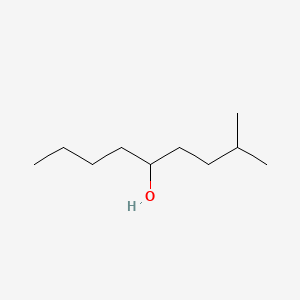

2-Methyl-5-nonanol

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

29843-62-7 |

|---|---|

分子式 |

C10H22O |

分子量 |

158.28 g/mol |

IUPAC名 |

2-methylnonan-5-ol |

InChI |

InChI=1S/C10H22O/c1-4-5-6-10(11)8-7-9(2)3/h9-11H,4-8H2,1-3H3 |

InChIキー |

RLQVUGAVOCBRNQ-UHFFFAOYSA-N |

正規SMILES |

CCCCC(CCC(C)C)O |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methyl-5-nonanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nonanol is a secondary alcohol with the chemical formula C10H22O. As a member of the nonanol isomer family, its physicochemical properties are of interest in various fields, including flavor and fragrance, industrial solvents, and as a potential intermediate in chemical synthesis. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and presents logical workflows for its analysis.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some experimental data is available, other values are computed or estimated based on its chemical structure.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methylnonan-5-ol | [1] |

| CAS Number | 29843-62-7 | [1][2] |

| Molecular Formula | C₁₀H₂₂O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1][2] |

| Density | 0.817 g/mL | [3] |

| Refractive Index | 1.429 | [3] |

| Boiling Point | Estimated: ~201-207 °C at 760 mmHg | [4][5] |

| Melting Point | Estimated: Data not readily available. Likely a low-melting solid or liquid at room temperature. | |

| Solubility in Water | Sparingly soluble. Estimated based on other nonanols. | [6] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 7 | |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Exact Mass | 158.167065 g/mol | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. The following section outlines standard experimental protocols applicable to this compound.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., Mel-Temp)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.[7]

-

The apparatus is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[7]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and a balance

-

Digital balance (accurate to at least 0.001 g)

-

Water bath for temperature control

-

Sample of this compound

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, and the stopper is carefully inserted, ensuring any excess liquid is expelled through the capillary.

-

The outside of the pycnometer is wiped dry, and its mass is measured.

-

The temperature of the liquid is recorded.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

The density is calculated using the formula: Density = Mass / Volume.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a sample.

Apparatus and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., HP-5MS)

-

Helium or other inert carrier gas

-

Microsyringe for sample injection

-

Sample of this compound

-

A suitable solvent (e.g., dichloromethane or ethanol) for sample dilution

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.

-

GC-MS System Setup: The GC is equipped with an appropriate column, and the carrier gas flow rate is set (e.g., 1 mL/min). The oven temperature program is established, which typically involves an initial temperature hold, a ramp to a final temperature, and a final hold. The mass spectrometer is set to scan a specific mass range.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.

-

Separation and Detection: The sample is vaporized and carried through the column by the carrier gas. Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule.[8][9]

-

Data Analysis: The retention time from the chromatogram and the mass spectrum are used to identify and confirm the presence of this compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships.

Caption: Workflow for determining the boiling point of a liquid.

Caption: Workflow for determining the density of a liquid.

References

- 1. This compound | C10H22O | CID 141512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-methyl-5-nonanol, 154170-44-2 [thegoodscentscompany.com]

- 6. 2-Nonanol | C9H20O | CID 12367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2.2. Alcohol Detected by Gas Chromatographic Mass Spectrometry (GC-MS) [bio-protocol.org]

- 9. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]

Unveiling a Novel Volatile: A Technical Guide to 2-Methyl-5-nonanol in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of the volatile organic compound (VOC) 2-Methyl-5-nonanol in the bacterial genus Streptomyces. While the presence of this branched-chain alcohol has been confirmed, detailed quantitative and biosynthetic data remain areas for future investigation. This document serves as a foundational resource, offering established protocols for the cultivation, extraction, and analysis of VOCs from Streptomyces, alongside hypothesized biosynthetic and regulatory pathways to guide further research into this promising secondary metabolite.

Natural Occurrence of this compound in Streptomyces

The identification of this compound as a natural product of Streptomyces is a relatively recent discovery, highlighting the vast and underexplored chemical diversity within this prolific genus. To date, one specific strain has been reported to produce this compound.

| Compound Name | Producing Organism | Strain | Reference |

| This compound | Streptomyces sp. | YIM 56130 | Yang Z, et al. (2011) |

Further quantitative data on the production levels of this compound by this strain are not yet available in the public domain.

Hypothesized Biosynthetic Pathway of this compound

The biosynthetic pathway for this compound in Streptomyces has not been elucidated. However, based on the known biosynthesis of other branched-chain fatty acids and alcohols in bacteria, a plausible pathway can be proposed. This hypothetical pathway likely initiates from primary metabolism, utilizing precursors from both fatty acid and amino acid biosynthesis.

A key step would involve the condensation of a short, branched-chain starter unit, potentially derived from the degradation of a branched-chain amino acid like leucine or isoleucine, with extender units from malonyl-CoA. The resulting β-ketoacyl-ACP would undergo a series of reductions and dehydrations, characteristic of fatty acid synthesis. The final steps would likely involve the reduction of a 2-methyl-5-nonanoyl-CoA or a related intermediate to the corresponding aldehyde, followed by a final reduction to the alcohol, this compound. This final reduction could be catalyzed by an alcohol dehydrogenase or a similar reductase.

An In-depth Technical Guide to the IUPAC Nomenclature of Alcohols: A Case Study of 2-Methylnonan-5-ol and Related Structures

For researchers, scientists, and professionals in drug development, a precise and unambiguous system of chemical nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming organic compounds, ensuring that a given name corresponds to a single, unique chemical structure. This guide delves into the systematic application of IUPAC nomenclature for alcohols, using 2-methylnonan-5-ol as a central example, and extends these principles to a series of related alcohol structures.

The Foundation of Alcohol Nomenclature: IUPAC Rules

The IUPAC system for naming alcohols is built upon a logical framework of rules designed to provide a unique and descriptive name for any given alcohol structure. The core principles are as follows:

-

Identification of the Parent Chain : The longest continuous carbon chain that contains the hydroxyl (-OH) functional group is designated as the parent chain.[1][2][3]

-

Suffix Modification : The name of the parent alkane is modified by dropping the final "-e" and adding the suffix "-ol" to signify the presence of the hydroxyl group.[1][4][5]

-

Numbering the Parent Chain : The parent chain is numbered from the end that gives the carbon atom bonded to the hydroxyl group the lowest possible number (locant).[1][2][4] This rule establishes the priority of the hydroxyl group over alkyl substituents and multiple bonds.[6]

-

Identification and Location of Substituents : All other groups attached to the parent chain are considered substituents. Their positions are indicated by the number of the carbon atom to which they are attached.[1][2]

-

Alphabetical Ordering of Substituents : If multiple substituents are present, they are listed in alphabetical order in the final name. Prefixes such as "di-," "tri-," and "tetra-" are used to indicate multiple identical substituents but are ignored for alphabetization purposes.[5]

Correcting Misnomers: The Case of "2-Methyl-5-nonanol"

Let us consider the compound initially named "this compound." To determine its correct IUPAC name, we must systematically apply the rules outlined above.

The structure is a nine-carbon chain (nonane) with a hydroxyl group at the fifth carbon and a methyl group at the second carbon.

Step 1: Identify the Parent Chain. The longest chain containing the -OH group has nine carbon atoms, so the parent name is derived from nonane.

Step 2: Apply the Suffix. The presence of the hydroxyl group changes the suffix from "-ane" to "-anol," giving "nonanol."

Step 3: Number the Chain. We must number the chain to give the hydroxyl group the lowest possible locant.

-

Numbering from left to right places the -OH group at carbon 5.

-

Numbering from right to left also places the -OH group at carbon 5.

Since there is a tie in the locant for the principal functional group, we must consider the locants of the substituents to ensure they are the lowest possible.

-

Numbering from left to right places the methyl group at carbon 2. The locants are (2, 5).

-

Numbering from right to left places the methyl group at carbon 8. The locants are (5, 8).

Comparing the two sets of locants, (2, 5) is lower than (5, 8). Therefore, the correct numbering is from left to right.

Step 4: Assemble the Name. The methyl substituent is at position 2, and the hydroxyl group is at position 5. The correct IUPAC name is 8-methylnonan-5-ol .

Nomenclature of Related Alcohols: A Comparative Table

To further illustrate the application of IUPAC rules, the following table provides the correct IUPAC names for a series of related alcohol structures.

| Chemical Structure | Incorrect/Common Name | Correct IUPAC Name | Rationale for Correction |

| CH₃CH(CH₃)CH₂CH₂CH(OH)CH₂CH₂CH₂CH₃ | This compound | 8-Methylnonan-5-ol | The hydroxyl group gets priority in numbering. Numbering from the right gives the -OH group the lower number (5) and the methyl group the number 8. |

| CH₃CH(OH)CH(CH₃)CH₂CH₂CH₂CH₂CH₂CH₃ | 3-Methyl-2-nonanol | 3-Methylnonan-2-ol | The hydroxyl group receives the lowest possible locant (2). |

| CH₃(CH₂)₇CH(OH)CH₃ | 2-Decanol | Decan-2-ol | Modern IUPAC convention places the locant for the functional group immediately before the suffix. |

| (CH₃)₃CCH₂CH(OH)CH₃ | 4,4-Dimethyl-2-pentanol | 4,4-Dimethylpentan-2-ol | The parent chain is pentane, and the hydroxyl group is at position 2. |

| CH₃CH₂CH(CH₃)CH(OH)CH₂CH₃ | 4-Methyl-3-hexanol | 4-Methylhexan-3-ol | The longest chain is hexane, and numbering from the right gives the hydroxyl group the lower locant (3). |

| cyclo-C₆H₁₀(OH)CH₃ (methyl and hydroxyl on same carbon) | 1-Methyl-1-cyclohexanol | 1-Methylcyclohexan-1-ol | In cyclic alcohols, the carbon bearing the hydroxyl group is assigned as C1. |

Experimental Protocols

Synthesis of 8-Methylnonan-5-ol

Objective: To synthesize 8-methylnonan-5-ol via a Grignard reaction between isobutylmagnesium bromide and valeraldehyde, followed by acidic workup.

Materials:

-

Magnesium turnings

-

1-Bromo-2-methylpropane (isobutyl bromide)

-

Anhydrous diethyl ether

-

Valeraldehyde (pentanal)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-2-methylpropane in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux for 30 minutes to ensure complete formation of isobutylmagnesium bromide.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of valeraldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Workup and Extraction: Quench the reaction by slowly adding 1 M HCl with cooling. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with distilled water, saturated aqueous NaHCO₃, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude 8-methylnonan-5-ol by fractional distillation under reduced pressure.

Characterization of 8-Methylnonan-5-ol

Objective: To confirm the identity and purity of the synthesized 8-methylnonan-5-ol.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample in deuterated chloroform (CDCl₃). The spectrum should show characteristic peaks corresponding to the different protons in the molecule, with chemical shifts and splitting patterns consistent with the structure of 8-methylnonan-5-ol.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum in CDCl₃. The number of signals should correspond to the number of unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the purified liquid. A broad absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the O-H stretching vibration of the alcohol. A strong C-O stretching absorption should appear around 1050-1150 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight and fragmentation pattern using a mass spectrometer. The molecular ion peak should correspond to the molecular weight of 8-methylnonan-5-ol (C₁₀H₂₂O).

-

Visualization of Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the logical flow of IUPAC nomenclature and the experimental workflow.

Caption: Flowchart for the systematic application of IUPAC nomenclature rules for alcohols.

Caption: Experimental workflow for the synthesis and characterization of 8-methylnonan-5-ol.

References

- 1. byjus.com [byjus.com]

- 2. 17.1 Naming Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 3. IUPAC Naming Straight-Chain Alkanols Chemistry Tutorial [ausetute.com.au]

- 4. tsfx.edu.au [tsfx.edu.au]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. Naming Alcohols with Practice Problems - Chemistry Steps [chemistrysteps.com]

Biological Roles of Branched-Chain Secondary Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain secondary alcohols are a class of organic molecules characterized by a hydroxyl group attached to a secondary carbon atom within a non-linear aliphatic chain. These compounds are found in nature as plant metabolites, flavor and fragrance components, and products of microbial metabolism.[1] While their industrial applications as solvents and chemical intermediates are well-established, their specific biological roles, particularly in the context of cell signaling and metabolic regulation, are an emerging area of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the biological functions of branched-chain secondary alcohols, with a focus on their interaction with signaling pathways, methodologies for their study, and quantitative data where available.

Metabolic Origin: The Ehrlich Pathway

The primary route for the biosynthesis of branched-chain secondary alcohols in many organisms, particularly yeast, is the Ehrlich pathway. This metabolic route is an extension of branched-chain amino acid (BCAA) catabolism. In this pathway, BCAAs such as leucine, isoleucine, and valine are transaminated to their corresponding α-keto acids. These α-keto acids are then decarboxylated to form aldehydes, which are subsequently reduced by alcohol dehydrogenases to yield the corresponding branched-chain primary or, in some cases, secondary alcohols.

Caption: The Ehrlich Pathway for the biosynthesis of branched-chain alcohols from branched-chain amino acids.

Interaction with Cellular Signaling Pathways

The influence of branched-chain secondary alcohols on cellular signaling is a complex and still largely unexplored field. Much of the current understanding is extrapolated from studies on simple alcohols like ethanol or longer-chain alcohols. However, emerging evidence suggests that the unique structural properties of branched-chain secondary alcohols may confer distinct biological activities.

Modulation of Intracellular Calcium Signaling

One of the key signaling roles identified for a secondary alcohol is the modulation of intracellular calcium ([Ca2+]i) levels. Studies on octanol, a straight-chain secondary alcohol, have demonstrated its ability to inhibit capacitative calcium entry in salivary acinar cells.[2] This process, also known as store-operated calcium entry (SOCE), is a critical signaling mechanism that refills intracellular calcium stores and sustains calcium signaling. The inhibition of SOCE by octanol suggests a potential mechanism by which related branched-chain secondary alcohols could influence a wide array of calcium-dependent cellular processes, including secretion, proliferation, and apoptosis.[2] Furthermore, various n-alkanols have been shown to increase resting intracellular calcium concentrations in synaptosomes.[3]

Caption: Postulated mechanism of branched-chain secondary alcohol-mediated inhibition of store-operated calcium entry and its downstream consequences.

Effects on Protein Kinase Signaling Cascades

Protein kinases are central to signal transduction, and their activity is often modulated by small molecules. While direct evidence for branched-chain secondary alcohols is scarce, studies on ethanol provide a framework for potential interactions. Ethanol has been shown to modulate key signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and stress responses. Ethanol can either activate or inhibit the MAPK pathway depending on the cell type and the context of the stimulation.

-

Protein Kinase A (PKA) Pathway: The cAMP-PKA pathway is a critical regulator of metabolism and gene expression. Ethanol and other drugs of abuse are known to modulate cAMP-PKA signaling.[4][5]

-

Protein Kinase C (PKC) Pathway: PKC isoforms are involved in a wide range of cellular processes. Some alcohols can directly interact with and modulate the activity of PKC.

It is plausible that the structural characteristics of branched-chain secondary alcohols, such as their size and hydrophobicity, could lead to specific interactions with the regulatory or catalytic domains of these or other kinases.

Gene Expression and Transcriptional Regulation

The modulation of signaling pathways by branched-chain secondary alcohols can ultimately lead to changes in gene expression. Transcriptomic studies in Saccharomyces cerevisiae have revealed that the metabolism of higher alcohols is linked to the differential expression of genes involved in amino acid metabolism, pyruvate metabolism, and the aerobic respiratory chain.[6] Furthermore, studies on the effects of simple alcohols on gene expression in mammalian cells have shown that they can cause both up- and down-regulation of hundreds of genes, indicating a broad impact on the cellular transcriptome.[7][8] Integrated metabolomics and transcriptomics analyses are powerful tools to elucidate the complex interplay between branched-chain secondary alcohols, cellular metabolism, and gene regulatory networks.[9]

Quantitative Data on Biological Effects

Quantitative data on the specific biological activities of branched-chain secondary alcohols are limited. The following table summarizes available data, primarily from studies on related alcohols, to provide a reference for potential dose-response relationships.

| Compound/Class | Biological Effect | System | Quantitative Data | Reference(s) |

| Ethanol | Inhibition of cell proliferation | HepG2 cells | 75% inhibition at 1 mmol after 24h | [10] |

| Ethanol | Increased apoptosis | HepG2 cells | 28% apoptotic cells at 1 mmol after 24h | [10] |

| Ethanol | Dose-dependent cytotoxicity | BRL cells | Significant cytotoxicity observed at 10-200 mM | [11] |

| n-Alcohols (Ethanol to Hexanol) | Increased resting intracellular Ca2+ | Mouse brain synaptosomes | 20-70% increase | [3] |

| Octanol | Inhibition of fluid secretion | Rat mandibular glands | Reversible inhibition at 1 mM | [2] |

| n-Alcohols | Modulation of neuronal excitability | Rat SCG neurons | EtOH (200 mM) increased AP firing; PrOH (200 mM) decreased AP firing | [12] |

Experimental Protocols

Investigating the biological roles of branched-chain secondary alcohols requires a combination of biochemical, cell-based, and molecular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay with Alcohol Treatment

This protocol is designed to assess the direct effect of a branched-chain secondary alcohol on the activity of a purified protein kinase.

Materials:

-

Purified active protein kinase

-

Kinase-specific substrate (peptide or protein)

-

Branched-chain secondary alcohol (e.g., 2-octanol, 3-methyl-2-butanol)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP or unlabeled ATP

-

ATP solution

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper or other suitable capture membrane

-

Scintillation counter and scintillation fluid (for radioactive assay)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar (for non-radioactive assay)

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the kinase substrate, and the purified kinase.

-

Alcohol Treatment: Aliquot the kinase reaction mix into separate tubes and add the branched-chain secondary alcohol at various final concentrations. Include a vehicle control (e.g., DMSO or water). Pre-incubate for 10-15 minutes at the desired reaction temperature.

-

Initiate Kinase Reaction: Start the reaction by adding ATP (either [γ-32P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods) to each tube.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase for a predetermined time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Quantify Phosphorylation:

-

Radioactive Method: Spot a portion of each reaction onto P81 paper. Wash the papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method: Follow the manufacturer's instructions for the ADP-Glo™ assay or other luminescence/fluorescence-based kinase assay to quantify ADP production, which is proportional to kinase activity.

-

-

Data Analysis: Calculate the kinase activity for each alcohol concentration relative to the vehicle control. Plot the data to determine the IC50 or EC50 value.

Caption: Workflow for an in vitro kinase assay to assess the effect of a branched-chain secondary alcohol.

Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to treatment with a branched-chain secondary alcohol using a fluorescent calcium indicator.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Branched-chain secondary alcohol

-

Fluorescence microscope equipped with a sensitive camera and appropriate filter sets

-

Image analysis software

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.

-

Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with Pluronic F-127 in HBSS. Remove the culture medium from the cells, wash with HBSS, and incubate with the loading solution for 30-60 minutes at 37°C.

-

De-esterification: After loading, wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature.

-

Image Acquisition: Mount the dish/coverslip on the fluorescence microscope. Acquire baseline fluorescence images.

-

Stimulation: Add the branched-chain secondary alcohol at the desired concentration to the cells while continuously acquiring images.

-

Data Analysis: Measure the changes in fluorescence intensity over time in individual cells or regions of interest. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the relative changes in intracellular calcium concentration.

Western Blotting for Phosphoprotein Analysis

This protocol is used to detect changes in the phosphorylation state of specific proteins in cells treated with branched-chain secondary alcohols.

Materials:

-

Cultured cells

-

Branched-chain secondary alcohol

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cultured cells with the branched-chain secondary alcohol for the desired time and concentration. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to normalize for loading differences.

Conclusion and Future Directions

The biological roles of branched-chain secondary alcohols are a nascent but promising field of research. While their metabolic origins from branched-chain amino acids are relatively well-understood, their specific interactions with cellular signaling pathways are just beginning to be elucidated. Current evidence, largely extrapolated from studies on other alcohols, suggests potential roles in modulating intracellular calcium levels, protein kinase cascades, and gene expression.

Future research should focus on several key areas:

-

Identification of Specific Molecular Targets: Utilizing techniques such as affinity chromatography and proteomics to identify the direct binding partners of branched-chain secondary alcohols.

-

Elucidation of Signaling Pathways: Detailed investigation of the effects of these alcohols on specific signaling pathways, such as the MAPK, PKA, and PKC pathways, in various cell types.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Systematically evaluating the biological activity of a range of branched-chain secondary alcohols to understand how their structural features influence their function.

-

In Vivo Studies: Translating the in vitro findings to animal models to understand the physiological and pathophysiological roles of these compounds.

A deeper understanding of the biological roles of branched-chain secondary alcohols will not only advance our fundamental knowledge of cellular signaling and metabolism but may also open new avenues for the development of novel therapeutic agents and biotechnological applications.

References

- 1. 3-Methyl-2-butanol | C5H12O | CID 11732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octanol blocks fluid secretion by inhibition of capacitative calcium entry in rat mandibular salivary acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuronal intracellular calcium concentrations are altered by anesthetics: relationship to membrane fluidization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cAMP-protein kinase A signal transduction pathway modulates ethanol consumption and sedative effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cAMP–Protein Kinase A Signal Transduction Pathway Modulates Ethanol Consumption and Sedative Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation/Inhibition of Gene Expression Caused by Alcohols: Relationship with the Viscoelastic Property of a DNA Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alcohol’s Effects on Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrated Metabolomics and Transcriptomics Analysis of Anacardic Acid Inhibition of Breast Cancer Cell Viability [mdpi.com]

- 10. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Secondary Alcohols: A Case Study of 2-Methyl-5-nonanol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the principles and applications of Infrared (IR) spectroscopy for the characterization of secondary alcohols. It outlines the key vibrational modes, presents a detailed experimental protocol, and uses 2-Methyl-5-nonanol as a practical case study.

Introduction to IR Spectroscopy of Alcohols

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.[1]

For alcohols, IR spectroscopy is particularly effective due to the highly polar nature of the hydroxyl (-OH) and carbon-oxygen (C-O) bonds.[2] These bonds produce strong, characteristic absorption bands that allow for clear identification. Secondary alcohols, defined as having two carbon atoms attached to the hydroxyl-bearing carbon, can be distinguished from primary and tertiary alcohols primarily by the position of their C-O stretching vibration.[3][4]

Characteristic Vibrational Modes of Secondary Alcohols

The IR spectrum of a secondary alcohol is dominated by a few key absorption bands. The presence of intermolecular hydrogen bonding significantly influences the appearance of the O-H stretching band, causing it to be exceptionally broad.[5][6][7]

Table 1: Summary of Characteristic IR Absorption Bands for Secondary Alcohols

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity & Appearance | Notes |

| O-H Stretch (H-bonded) | 3550 - 3200 | Strong, Broad | The broadness is a hallmark of hydrogen bonding in neat or concentrated samples.[8][9] |

| O-H Stretch (Free) | 3640 - 3610 | Medium, Sharp | Observed in dilute solutions in non-polar solvents or in the gas phase where H-bonding is minimal.[10][11] |

| C-H Stretch (sp³) | 3000 - 2840 | Medium to Strong | Arises from the stretching of C-H bonds in the alkyl framework.[9] |

| O-H Bend (in-plane) | 1440 - 1220 | Weak to Medium, Broad | This peak can sometimes be obscured by C-H bending vibrations.[2][10] |

| C-O Stretch | 1150 - 1075 | Strong | This is a key diagnostic band. Its position helps distinguish secondary alcohols from primary (1075-1000 cm⁻¹) and tertiary (1210-1100 cm⁻¹) alcohols.[3][7] |

| O-H Wag (out-of-plane) | ~650 | Medium, Broad | Refers to the out-of-plane bending of the O-H bond.[2][3] |

Logical Flow of Spectral Interpretation

The process of identifying a secondary alcohol from an IR spectrum follows a logical progression. The initial observation of a strong, broad "tongue-like" peak in the 3300 cm⁻¹ region suggests the presence of an O-H group, which is then confirmed by locating the characteristic C-O stretch in the "fingerprint region".

Case Study: this compound

This compound (C₁₀H₂₂O) is a secondary alcohol. Its structure features a hydroxyl group on the fifth carbon of a nonane chain, with a methyl group at the second position.[12] The gas-phase IR spectrum for this compound provides a clear example of the characteristic peaks, albeit with sharper O-H stretching due to the absence of intermolecular hydrogen bonding.[13]

Table 2: Major IR Absorption Peaks for this compound (Gas Phase)

| Frequency (cm⁻¹) | Vibrational Assignment | Notes |

| ~3630 | O-H Stretch (Free) | A sharp peak characteristic of a non-hydrogen-bonded hydroxyl group, as expected in the gas phase.[13] |

| 2960 - 2870 | C-H Stretch (sp³) | Multiple strong peaks corresponding to the asymmetric and symmetric stretching of methyl (CH₃) and methylene (CH₂) groups.[13] |

| ~1465 | C-H Bend | Bending (scissoring and deformation) vibrations of the alkyl C-H bonds.[13] |

| ~1115 | C-O Stretch | A strong band within the typical range for a secondary alcohol (1150-1075 cm⁻¹).[3][13] |

| Note: Peak positions are approximate and based on the gas-phase spectrum provided by the NIST Chemistry WebBook. In a liquid-phase spectrum, the O-H stretch would appear as a very broad band around 3350 cm⁻¹.[13] |

Experimental Protocol: FTIR-ATR Analysis of a Liquid Alcohol

This section details a standard operating procedure for acquiring a high-quality IR spectrum of a liquid secondary alcohol, such as this compound, using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment

-

FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)

-

Sample: this compound (liquid)

-

Plastic pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free laboratory wipes

Experimental Workflow Diagram

Step-by-Step Procedure

-

System Preparation: Ensure the FTIR spectrometer and computer are powered on and the analysis software is running.

-

ATR Crystal Cleaning: Before any measurement, thoroughly clean the surface of the ATR crystal. Use a lint-free wipe moistened with a volatile solvent like isopropanol to gently wipe the crystal surface. Allow it to dry completely.

-

Background Scan: Run a background spectrum.[14] This critical step measures the ambient atmosphere (e.g., CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum to yield a clean result.

-

Sample Application: Using a clean plastic pipette, place a few drops of the liquid alcohol (e.g., this compound) onto the ATR crystal, ensuring the entire surface of the crystal is covered.[14]

-

Sample Measurement: Initiate the sample scan. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[14] The software will automatically perform the Fourier transform and ratio the sample scan against the collected background.

-

Data Analysis: The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹). Use the software tools to identify the major peaks. Label the O-H stretch, C-H stretches, and the diagnostic C-O stretch.

-

Post-Measurement Cleaning: After the analysis, remove the sample from the crystal using a lint-free wipe. Perform a final cleaning with isopropanol to ensure the accessory is ready for the next user.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For secondary alcohols like this compound, the technique provides unambiguous evidence of the hydroxyl functional group through its characteristic broad O-H stretch and a strong C-O stretching absorption band in the diagnostic range of 1150-1075 cm⁻¹.[3] By following a systematic interpretation approach and a rigorous experimental protocol, researchers can confidently identify and characterize secondary alcohols in a variety of scientific and industrial applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound [webbook.nist.gov]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of various C10 alcohol isomers. Understanding these patterns is crucial for the structural elucidation and identification of these compounds in complex matrices, a common challenge in pharmaceutical research and development. This document details the core fragmentation pathways, presents quantitative data for different isomers, and outlines typical experimental protocols.

Core Principles of Alcohol Fragmentation

Under electron ionization (EI) mass spectrometry, alcohols primarily undergo two major fragmentation pathways: alpha-cleavage and dehydration. The structural arrangement of the alcohol—whether it is primary, secondary, or tertiary—significantly influences the prevalence and nature of these fragmentation patterns.

-

Alpha-Cleavage (α-Cleavage): This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This fragmentation is often the most favorable pathway as it results in the formation of a resonance-stabilized oxonium ion. The size of the alkyl radical lost during α-cleavage determines the m/z of the resulting fragment. For primary alcohols, a characteristic peak at m/z 31 ([CH₂OH]⁺) is often observed.[1][2] Secondary and tertiary alcohols yield substituted oxonium ions with higher masses.[1]

-

Dehydration (Water Loss): This pathway involves the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a fragment ion with a mass of [M-18]⁺.[2][3] This fragmentation is particularly common in primary alcohols but is also observed in secondary and tertiary isomers.[2]

The molecular ion peak (M⁺) for long-chain alcohols is often weak or even absent, especially in tertiary alcohols, due to the high propensity for fragmentation.[1][4]

Fragmentation Patterns of Acyclic C10 Alcohol Isomers

The fragmentation patterns of C10 alcohols are highly dependent on the position of the hydroxyl group. The following sections detail the characteristic fragments for primary, secondary, and tertiary decanol isomers.

Primary Alcohols: 1-Decanol

1-Decanol, as a primary alcohol, exhibits fragmentation patterns dominated by the loss of water and α-cleavage. The α-cleavage results in the loss of a C₉H₁₉ radical, but the resulting [CH₂OH]⁺ ion at m/z 31 is not as prominent as in shorter-chain primary alcohols. The spectrum is often characterized by a series of hydrocarbon fragments (m/z 43, 57, 71, etc.) and a noticeable peak at m/z 140 ([M-18]⁺), corresponding to the loss of water.

Secondary Alcohols: 2-Decanol, 3-Decanol, 4-Decanol, and 5-Decanol

Secondary decanols show more complex fragmentation patterns with characteristic peaks arising from α-cleavage on either side of the hydroxyl group.

-

2-Decanol: α-cleavage can result in the loss of a methyl radical (CH₃•) to form an ion at m/z 143 or the loss of an octyl radical (C₈H₁₇•) to form a prominent ion at m/z 45.

-

3-Decanol: α-cleavage can lead to the loss of an ethyl radical (C₂H₅•) yielding an ion at m/z 129, or a heptyl radical (C₇H₁₅•) resulting in an ion at m/z 59.

-

4-Decanol: This isomer can lose a propyl radical (C₃H₇•) via α-cleavage to form an ion at m/z 115, or a hexyl radical (C₆H₁₃•) to produce an ion at m/z 73.

-

5-Decanol: Symmetrical α-cleavage results in the loss of a butyl radical (C₄H₉•) to generate a prominent ion at m/z 87.

Tertiary Alcohols: 2-Methyl-2-nonanol and 3-Methyl-3-nonanol

Tertiary alcohols are characterized by the absence of a molecular ion peak and a base peak resulting from the α-cleavage that expels the largest alkyl group.

-

2-Methyl-2-nonanol: The most significant fragmentation is the loss of a heptyl radical (C₇H₁₅•) via α-cleavage, leading to a base peak at m/z 59.

-

3-Methyl-3-nonanol: This isomer readily loses a hexyl radical (C₆H₁₃•) through α-cleavage, resulting in a base peak at m/z 73.

Fragmentation Patterns of Cyclic C10 Alcohols

Cyclic alcohols also undergo characteristic fragmentation, including the loss of a hydrogen atom ([M-1]⁺), loss of water ([M-18]⁺), and complex ring cleavages.[2] For instance, cyclododecanol (used here as an analogue for cyclic C10 alcohols) shows a significant peak at m/z 57, which is indicative of a complex ring cleavage.[2]

Quantitative Data Summary

The following tables summarize the major fragment ions and their relative intensities for various C10 alcohol isomers based on data from the NIST Mass Spectrometry Data Center.

Table 1: Primary C10 Alcohol

| Compound | Molecular Weight | Major Fragment Ions (m/z) and Relative Intensities |

| 1-Decanol | 158 | 43 (100), 56 (90), 41 (84), 70 (84), 55 (100) |

Table 2: Secondary C10 Alcohols

| Compound | Molecular Weight | Major Fragment Ions (m/z) and Relative Intensities |

| 2-Decanol | 158 | 45 (100), 43 (25), 59 (20), 41 (18), 69 (16) |

| 3-Decanol | 158 | 59 (100), 43 (30), 41 (25), 55 (22), 83 (20) |

| 4-Decanol | 158 | 73 (100), 43 (35), 41 (28), 55 (25), 57 (22) |

| 5-Decanol | 158 | 87 (100), 43 (40), 55 (35), 41 (30), 57 (28) |

Table 3: Tertiary C10 Alcohols

| Compound | Molecular Weight | Major Fragment Ions (m/z) and Relative Intensities |

| 2-Methyl-2-nonanol | 158 | 59 (100), 43 (30), 41 (15), 55 (12), 70 (10) |

| 3-Methyl-3-nonanol | 158 | 73 (100), 43 (32), 55 (25), 41 (20), 83 (15) |

Table 4: Cyclic C10 Alcohol Analogue

| Compound | Molecular Weight | Major Fragment Ions (m/z) and Relative Intensities |

| Cyclododecanol | 184 | 82 (100), 41 (97), 55 (97), 68 (69), 67 (67) |

Experimental Protocols

The following is a typical experimental protocol for the analysis of C10 alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

5.1. Sample Preparation

Samples containing C10 alcohols are typically diluted in a suitable solvent, such as dichloromethane or hexane, to a concentration of approximately 1 mg/mL.

5.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in split mode with a split ratio of 20:1.

-

Injector Temperature: 250 °C.

-

Column: A nonpolar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

5.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35-400.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for different classes of C10 alcohols.

Caption: Primary alcohol fragmentation pathways.

Caption: Secondary alcohol fragmentation pathways.

Caption: Tertiary alcohol fragmentation pathways.

Caption: Cyclic alcohol fragmentation pathways.

References

A Technical Guide to the Potential Biosynthetic Pathways of 2-Methyl-5-nonanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nonanol is a branched-chain secondary alcohol with potential applications in various industries, including as a biofuel and a specialty chemical. Currently, its production relies on chemical synthesis. This technical guide explores the theoretical biosynthetic pathways for the microbial production of this compound. By leveraging principles of metabolic engineering and synthetic biology, we propose novel enzymatic routes in a host organism such as Escherichia coli. This document provides a comprehensive overview of the proposed pathways, the enzymes required, and detailed experimental protocols for their implementation and analysis. The information presented herein is intended to serve as a foundational resource for researchers aiming to develop a sustainable and bio-based production platform for this compound and related compounds.

Introduction

The growing demand for sustainable and environmentally friendly chemicals has spurred research into the microbial production of valuable molecules. Higher alcohols, in particular, are attractive targets due to their favorable fuel properties and their utility as platform chemicals. This compound, a C10 branched-chain secondary alcohol, represents a promising yet underexplored compound in the realm of biotechnology. This guide outlines two potential biosynthetic pathways for its production in a microbial host, leveraging and redirecting native metabolic pathways. The proposed routes are based on the functional capabilities of known enzyme classes, including those involved in fatty acid and amino acid metabolism.

Proposed Biosynthetic Pathways for this compound

Two primary hypothetical pathways are proposed for the biosynthesis of this compound from central carbon metabolism in a host organism like E. coli. Both pathways start from the fatty acid biosynthesis pathway to generate the C9 backbone and diverge in the strategy for introducing the methyl group at the C2 position.

Pathway 1: Early Introduction of the Methyl Branch

This pathway introduces the methyl group at an early stage, utilizing a precursor from branched-chain amino acid biosynthesis to initiate fatty acid synthesis.

-

Step 1: Formation of the Branched-Chain Starter Unit. The biosynthesis is initiated with isobutyryl-CoA, a metabolite derived from the degradation of valine. This will ultimately form the C1-C4 portion of the final product, including the methyl branch.

-

Step 2: Elongation of the Carbon Chain. The isobutyryl-CoA starter unit undergoes three cycles of fatty acid synthesis, with each cycle adding a two-carbon unit from malonyl-CoA. This results in the formation of 2-methylnonanoyl-CoA.

-

Step 3: In-chain Hydroxylation. A cytochrome P450 monooxygenase hydroxylates the 2-methylnonanoyl-CoA at the C5 position to yield 5-hydroxy-2-methylnonanoyl-CoA.

-

Step 4: Reduction to an Aldehyde. A carboxylate reductase reduces the thioester of 5-hydroxy-2-methylnonanoyl-CoA to an aldehyde, 5-hydroxy-2-methylnonanal.

-

Step 5: Reduction to a Primary Alcohol. An alcohol dehydrogenase reduces the aldehyde to a primary alcohol, 5-hydroxy-2-methylnonan-1-ol.

-

Step 6: Oxidation to a Ketone. A secondary alcohol dehydrogenase oxidizes the hydroxyl group at the C5 position to a ketone, yielding 2-methyl-5-oxononan-1-ol.

-

Step 7: Decarboxylation/Deformylation. An uncharacterized enzyme or a promiscuous aldehyde-deformylating oxygenase could potentially remove the C1 carbon, although this is a speculative step. A more plausible route involves the direct reduction of the thioester to the alcohol, followed by oxidation and then a final reduction. (This is reflected in the revised pathway diagram).

-

Step 8 (Revised Pathway): Thioester Reduction, Oxidation, and Final Reduction.

-

Step 4 (Revised): A promiscuous acyl-CoA reductase reduces 5-hydroxy-2-methylnonanoyl-CoA to 5-hydroxy-2-methylnonan-1-ol.

-

Step 5 (Revised): A dehydrogenase oxidizes the C1-hydroxyl group to an aldehyde.

-

Step 6 (Revised): A decarboxylating enzyme removes the aldehyde group.

-

Step 7 (Revised): A secondary alcohol dehydrogenase reduces the ketone at C5 to the final product, this compound.

-

Due to the complexity and speculative nature of the later steps in the initially proposed Pathway 1, a more streamlined and biochemically precedented pathway is presented below and in the diagrams.

Revised and Detailed Proposed Biosynthetic Pathways

Pathway A: Branched-Chain Fatty Acid Synthesis Route

This pathway leverages the native branched-chain fatty acid synthesis initiation and extends it with heterologous enzymes for hydroxylation and reduction.

Caption: Proposed Biosynthetic Pathway A for this compound.

Pathway B: Late Stage Alpha-Methylation Route

This pathway proposes the formation of a C9 linear chain followed by a late-stage methylation at the alpha-position. The alpha-methylation of a long-chain acyl-CoA is a challenging step with limited known enzymatic precedent in primary metabolism. This pathway is therefore more speculative.

Chirality and Stereoisomers of 2-Methyl-5-nonanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chirality in 2-Methyl-5-nonanol

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. Chiral molecules are of immense importance in pharmacology and materials science, as different stereoisomers can exhibit distinct biological activities and physical properties.

This compound (C₁₀H₂₂O) is a secondary alcohol that possesses two chiral centers at carbon atoms C2 and C5. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2ⁿ stereoisomers. Therefore, for this compound, there are 2² = 4 possible stereoisomers.

The four stereoisomers of this compound are:

-

(2R,5R)-2-Methyl-5-nonanol

-

(2S,5S)-2-Methyl-5-nonanol

-

(2R,5S)-2-Methyl-5-nonanol

-

(2S,5R)-2-Methyl-5-nonanol

These stereoisomers exist as two pairs of enantiomers and four pairs of diastereomers. Understanding the relationships between these isomers is crucial for their synthesis, separation, and characterization.

Stereoisomeric Relationships

The four stereoisomers of this compound are related as follows:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.

-

(2R,5R) and (2S,5S) are a pair of enantiomers.

-

(2R,5S) and (2S,5R) are a pair of enantiomers.

-

-

Diastereomers: Stereoisomers that are not mirror images of each other.

-

(2R,5R) is a diastereomer of (2R,5S) and (2S,5R).

-

(2S,5S) is a diastereomer of (2R,5S) and (2S,5R).

-

Quantitative Data Summary

Due to the lack of specific experimental data for the individual stereoisomers of this compound in the public domain, this table presents analogous data for a structurally similar chiral secondary alcohol, 2-butanol. This data is for illustrative purposes to demonstrate the expected differences between enantiomers.

| Property | (R)-2-butanol | (S)-2-butanol | Method of Determination | Reference |

| Specific Rotation ([α]D) | -13.52° | +13.52° | Polarimetry | [1] |

| Boiling Point (°C) | 99.5 | 99.5 | Distillation | General |

| Density (g/mL) | 0.808 | 0.808 | Densitometry | General |

Note: Enantiomers have identical physical properties such as boiling point and density. Their distinguishing physical characteristic is the direction in which they rotate plane-polarized light.

Experimental Protocols

As specific, detailed experimental protocols for the synthesis and resolution of this compound stereoisomers are not available, this section provides representative procedures for a structurally analogous secondary alcohol, 2-heptanol. These protocols are intended to serve as a practical guide for researchers.

Synthesis of Racemic 2-Heptanol

This protocol describes the synthesis of racemic 2-heptanol by the reduction of 2-heptanone.

Materials:

-

2-heptanone (methyl n-amyl ketone)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 11.4 g (0.1 mol) of 2-heptanone in 100 mL of methanol.

-

Cool the solution in an ice bath with magnetic stirring.

-

Slowly add 1.9 g (0.05 mol) of sodium borohydride in small portions over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Carefully add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to yield racemic 2-heptanol.

Chiral Resolution of Racemic Alcohols

A common method for the resolution of racemic alcohols is through the formation of diastereomeric esters, followed by separation and hydrolysis.

4.2.1. Formation of Diastereomeric Esters:

-

React the racemic alcohol with an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

This reaction will produce a mixture of two diastereomeric esters: (R-alcohol)-(R-acid) and (S-alcohol)-(R-acid).

4.2.2. Separation of Diastereomers:

-

The diastereomeric esters can often be separated by physical methods such as fractional crystallization or column chromatography due to their different physical properties.

4.2.3. Hydrolysis of Separated Diastereomers:

-

Hydrolyze each separated diastereomeric ester (e.g., using aqueous sodium hydroxide followed by acidification) to yield the enantiomerically pure alcohol and the chiral acid, which can be recovered.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Chiral GC is a powerful analytical technique for separating and quantifying enantiomers.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column).

Sample Preparation:

-

The alcohol enantiomers may need to be derivatized to improve their volatility and separation on the chiral column. A common derivatization is acylation to form esters (e.g., acetates or trifluoroacetates).

GC Conditions (Representative):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min). The exact program will need to be optimized for the specific column and analytes.

Analysis:

-

Inject the derivatized sample onto the chiral GC column.

-

The two enantiomers will elute at different retention times.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Conclusion

This compound is a chiral alcohol with four stereoisomers due to the presence of two stereocenters. While specific synthetic and analytical data for this compound are scarce, this guide has provided a thorough theoretical framework for understanding its stereochemistry. By presenting detailed experimental protocols for the synthesis and resolution of a structurally similar secondary alcohol, 2-heptanol, this document offers valuable practical guidance for researchers. The principles and methods described herein are broadly applicable to the study of other chiral secondary alcohols, providing a solid foundation for further investigation in drug development and other scientific disciplines. Further research is warranted to isolate and characterize the individual stereoisomers of this compound to fully elucidate their unique properties.

References

A Preliminary Investigation into the Bioactivity of 2-Methyl-5-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed preliminary investigation into the potential bioactivity of 2-Methyl-5-nonanol, a nine-carbon aliphatic alcohol. Due to the limited existing data on the biological effects of this specific compound, this document serves as a roadmap for its initial screening. The guide provides detailed experimental protocols for assessing cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant activities. Furthermore, it presents hypothetical quantitative data in structured tables and visualizes potential cellular mechanisms and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding of the proposed research. This document is intended to be a foundational resource for researchers initiating studies on the pharmacological potential of this compound and similar long-chain aliphatic alcohols.

Introduction

Aliphatic alcohols constitute a broad class of organic compounds with diverse applications in the industrial and pharmaceutical sectors. While the biological activities of short-chain alcohols are well-documented, the pharmacological properties of their longer-chain counterparts, such as this compound, remain largely unexplored. This compound is a secondary alcohol with the chemical formula C10H22O. Its structure, featuring a methyl branch, may confer unique physicochemical properties that could translate into specific biological activities.

This guide presents a structured approach for the initial bioactivity screening of this compound. The proposed investigation encompasses a panel of in vitro assays designed to evaluate its potential as a cytotoxic, antimicrobial, anti-inflammatory, or antioxidant agent. The detailed methodologies, data presentation formats, and visual workflows provided herein are designed to ensure a robust and reproducible preliminary assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its potential bioavailability and for the preparation of appropriate formulations for biological testing.

| Property | Value | Source |

| Molecular Formula | C10H22O | PubChem |

| Molecular Weight | 158.28 g/mol | PubChem |

| IUPAC Name | 2-methylnonan-5-ol | PubChem |

| CAS Number | 29843-62-7 | PubChem |

| Appearance | Colorless to pale yellow liquid (estimated) | Generic Data |

| Boiling Point | 206-207 °C at 760 mmHg (estimated) | Generic Data |

| LogP (o/w) | 3.58 (estimated) | Generic Data |

| Water Solubility | 175.4 mg/L at 25 °C (estimated) | Generic Data |

Proposed Bioactivity Investigation Workflow

The following diagram illustrates the proposed workflow for the preliminary bioactivity screening of this compound.

Experimental Protocols

This section provides detailed methodologies for the proposed in vitro bioactivity assays.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Assay: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

-

Add 100 µL of the standardized microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay: LPS-Stimulated Macrophages

This assay evaluates the potential of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of this compound to scavenge free radicals.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplates

Procedure:

-

Add 100 µL of various concentrations of this compound to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data for the preliminary bioactivity screening of this compound.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 85.2 ± 5.4 |

| A549 (Lung Cancer) | 112.7 ± 8.1 |

| MCF-7 (Breast Cancer) | 98.5 ± 6.9 |

Table 3: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Candida albicans | >512 |

Table 4: Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages

| Concentration (µM) | NO Production (% of Control) | TNF-α Production (% of Control) | IL-6 Production (% of Control) |

| 10 | 92.1 ± 4.3 | 95.6 ± 5.1 | 98.2 ± 4.8 |

| 50 | 65.4 ± 3.8 | 72.3 ± 4.5 | 78.9 ± 5.3 |

| 100 | 42.8 ± 2.9 | 51.7 ± 3.9 | 59.1 ± 4.2 |

Table 5: Antioxidant Activity of this compound

| Concentration (µg/mL) | DPPH Radical Scavenging Activity (%) |

| 50 | 15.2 ± 1.8 |

| 100 | 28.7 ± 2.5 |

| 200 | 45.9 ± 3.1 |

| Ascorbic Acid (Positive Control) | 98.1 ± 0.5 (at 50 µg/mL) |

Potential Signaling Pathways and Mechanisms

The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, leading to the observed biological activities.

Conclusion

This technical guide provides a comprehensive framework for the preliminary investigation of the bioactivity of this compound. The detailed protocols, structured data presentation, and visual representations of workflows and potential mechanisms are intended to facilitate a systematic and efficient initial screening. The findings from these proposed studies will be instrumental in determining whether this compound warrants further investigation as a potential therapeutic agent. The modular nature of this guide allows for adaptation and expansion as new data emerges, providing a solid foundation for future drug discovery and development efforts centered on this and related aliphatic alcohols.

Unraveling the Olfactory Response to 2-Methyl-5-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies and approaches used to study olfactory receptor (OR) responses to odorants, with a specific focus on how these could be applied to 2-Methyl-5-nonanol. It is important to note that a direct literature search did not yield specific data on which olfactory receptors are activated by this compound, nor any quantitative binding or activation data for this specific compound. Therefore, this guide synthesizes information from studies on structurally similar compounds, such as aliphatic and branched-chain alcohols, and general olfactory receptor deorphanization protocols.

Introduction: The Enigma of Odorant Recognition

The sense of smell, or olfaction, is a complex process initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity.[1] In vertebrates, ORs constitute the largest family of G protein-coupled receptors (GPCRs).[1] The interaction between an odorant and an OR triggers a signal transduction cascade, ultimately leading to the perception of a specific scent in the brain.[2] Understanding which receptors are activated by a particular odorant is a fundamental challenge in sensory neuroscience and has significant implications for flavor and fragrance development, as well as for understanding the physiological effects of volatile compounds.

This compound is a branched-chain aliphatic alcohol. While specific data on its olfactory perception is scarce, a structurally related compound, 4-methyl-5-nonanol, is described as having a "spicy" odor. This suggests that this compound may elicit a similar "woody" or "spicy" scent profile. The "woody" olfactory family is characterized by warm, earthy, and sophisticated scents, often associated with notes of cedarwood, sandalwood, and vetiver.[3] The perception of "spicy" is more complex and can involve both olfactory and trigeminal (pain/sensation) pathways, with capsaicin being a well-known activator of the TRPV1 receptor, which is distinct from olfactory receptors.[4][5]

This technical guide outlines the experimental framework for identifying and characterizing the olfactory receptors that respond to this compound. It details the necessary experimental protocols and data presentation strategies to facilitate research in this area.

Hypothetical Olfactory Receptor Targets for this compound

Given the lack of direct evidence, we can hypothesize potential OR targets based on the responses to structurally similar molecules and general principles of olfaction. Olfactory perception is combinatorial, meaning one odorant can activate multiple receptors, and one receptor can be activated by multiple odorants.[6]

Table 1: Potential Olfactory Receptor Families for this compound Based on Structural Analogy

| Odorant Class | Relevant Structural Features of this compound | Potential Target OR Families/Subfamilies | Rationale |

| Aliphatic Alcohols | C10 carbon chain, hydroxyl group | OR families known to respond to long-chain alcohols (e.g., OR52D1 has been shown to respond to 1-nonanol) | The carbon chain length is a key determinant of receptor activation for aliphatic alcohols.[7][8] |

| Branched-Chain Alcohols | Methyl group at position 2 | Subfamilies within the broader OR families that show specificity for branched structures. | The presence and position of methyl groups can significantly alter binding affinity and receptor specificity. |

| "Woody" and "Spicy" Odorants | Potential to elicit these scent perceptions | ORs associated with odorant clusters described as "woody," "powdery," or "spicy."[9] | Odor perception is linked to the activation of specific combinations of ORs. |

Experimental Protocols for Olfactory Receptor Deorphanization

The process of identifying the specific ORs that respond to a particular odorant is known as "deorphanization." This typically involves heterologous expression of ORs in cell lines that do not normally express them, followed by functional assays to measure receptor activation.[10]

Heterologous Expression Systems

A crucial step in studying OR function is to express the receptor of interest in a host cell system that allows for controlled experiments.

-

Mammalian Cell Lines (e.g., HEK293, Hana3A): These cells are often used because they provide a cellular environment similar to that of native olfactory neurons. Co-expression with accessory proteins like the Receptor-Transporting Protein 1 (RTP1) is often necessary for proper trafficking of the OR to the cell membrane. The co-expression of a specific G protein alpha subunit, Gαolf, is also critical for reconstituting the olfactory signaling pathway.[10]

-

Yeast (e.g., Saccharomyces cerevisiae): Yeast-based systems offer advantages in terms of high-throughput screening capabilities and ease of genetic manipulation.[11][12] Engineered yeast strains can be created to express a library of ORs and a reporter gene (e.g., GFP) that is activated upon receptor stimulation.[11][12]

Functional Assays for Receptor Activation

Once an OR is successfully expressed, its response to an odorant can be measured using various functional assays.

-